molecular formula C8H4Br2S B3240001 3,6-Dibromobenzo[B]thiophene CAS No. 1426082-37-2

3,6-Dibromobenzo[B]thiophene

Cat. No.: B3240001
CAS No.: 1426082-37-2
M. Wt: 291.99 g/mol
InChI Key: LQQHIORRVCHCNT-UHFFFAOYSA-N
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Description

3,6-Dibromobenzo[B]thiophene is a high-purity chemical building block designed for advanced research and development. Its bromine atoms at the 3 and 6 positions make it a versatile intermediate for constructing complex organic molecules through metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings . This compound is particularly valuable in material science, serving as a precursor for synthesizing semiconducting polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . The benzo[b]thiophene core provides a rigid, planar structure that facilitates π-electron delocalization, which is crucial for efficient charge transport in electronic devices . In medicinal chemistry, the benzothiophene scaffold is a privileged structure found in numerous therapeutic agents . Researchers leverage derivatives like this compound to develop new pharmacologically active compounds, exploring a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties . The specific substitution pattern allows for strategic functionalization to optimize interactions with biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Proper handling procedures should be followed, and it is recommended to store the compound in a dark, sealed container at room temperature .

Properties

IUPAC Name

3,6-dibromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQHIORRVCHCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dibromobenzo B Thiophene

Strategic Approaches for Regioselective Dibromination of Benzothiophene (B83047) Core Structures

Direct electrophilic bromination of the parent benzo[b]thiophene typically yields 3-bromobenzo[b]thiophene or 2,3-dibromobenzo[b]thiophene, making the regioselective synthesis of the 3,6-dibromo isomer a non-trivial endeavor. Achieving this substitution pattern necessitates strategic approaches that control the position of bromination.

One viable strategy involves a multi-step sequence starting from a pre-functionalized benzo[b]thiophene. For instance, the electrophilic bromination of 6-bromobenzo[b]thiophene can be explored. The existing bromine atom at the C6 position deactivates the benzene (B151609) ring, potentially influencing the regioselectivity of the second bromination on the thiophene (B33073) ring, favoring the C3 position.

Another strategic approach involves the use of a directing group to guide the bromination. While not explicitly detailed for 3,6-dibromination in readily available literature, this methodology is a cornerstone of modern organic synthesis for achieving specific substitution patterns on aromatic rings.

A further sophisticated strategy is the transformation of functional groups at the desired positions into bromine atoms. A plausible route commences with a benzo[b]thiophene derivative bearing an amino group at the C6 position and a reactive site at C3. For example, a 6-aminobenzo[b]thiophene derivative could first be brominated at the more reactive C3 position. Subsequently, the amino group at C6 can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce the second bromine atom. The synthesis of related compounds, such as methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, has been reported, suggesting the feasibility of preparing appropriately substituted amino precursors rsc.org. The diazotization of aromatic amines is a well-established method for introducing a variety of substituents, including halogens organic-chemistry.orgaccessscience.comresearchgate.netnih.gov.

StrategyDescriptionKey Intermediates
Stepwise BrominationSequential bromination of a monosubstituted benzo[b]thiophene.6-Bromobenzo[b]thiophene sigmaaldrich.com
Functional Group TransformationConversion of existing functional groups (e.g., amino groups) to bromine.6-Aminobenzo[b]thiophene derivatives

Precursor-Based Synthesis Routes to 3,6-Dibromobenzo[b]thiophene

This approach focuses on constructing the benzo[b]thiophene ring system from precursors that already contain the desired bromine atoms at the correct positions.

A powerful method for the synthesis of substituted benzo[b]thiophenes is the electrophilic cyclization of o-alkynylthioanisoles nih.govorganic-chemistry.orgdntb.gov.ua. This strategy can be adapted for the synthesis of this compound by utilizing a precursor that incorporates the requisite bromine atoms.

A hypothetical synthetic route would start with a dibrominated benzene derivative, such as 2,4-dibromo-1-ethynylbenzene. The synthesis of similar compounds, like 2,4-dibromo-1-(prop-2-ynyloxy)benzene, has been documented plos.org. The reaction of such a precursor with a suitable sulfur nucleophile would lead to the formation of a key intermediate, which upon cyclization, would yield the this compound core. For instance, the cyclization of an alkynyl thioanisole containing a bromine atom on the aromatic ring has been shown to produce a 6-bromobenzo[b]thiophene in high yield nih.gov. This demonstrates the principle of incorporating halogen atoms from the precursor into the final product. The synthesis of 4,7-dibromobenzo[b]thiophene derivatives from 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)-benzenes further underscores the viability of this precursor-based approach for dibrominated systems researchgate.netelsevierpure.com.

Precursor TypeCyclization MethodResulting Product
o-Alkynylthioanisole with bromine on the benzene ringElectrophilic cyclization6-Bromobenzo[b]thiophene derivative nih.gov
Dibromo-substituted ethynylbenzeneReaction with a sulfur source followed by cyclizationPotentially this compound

Advanced Catalytic Protocols in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity.

Palladium catalysis is a versatile tool for the synthesis of complex aromatic systems organic-chemistry.org. While a direct palladium-catalyzed C-H dibromination of benzo[b]thiophene at the C3 and C6 positions is not described, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the necessary precursors for cyclization-based strategies.

For example, the Sonogashira coupling of a dihalogenated benzene with an alkyne is a standard method for preparing the o-alkynylbenzene intermediates required for subsequent cyclization. A plausible route to a precursor for this compound could involve the palladium-catalyzed coupling of a suitably substituted aromatic compound with a protected alkyne.

Catalytic ReactionSubstratesProduct
Sonogashira CouplingDihalogenated benzene and a terminal alkyneo-Alkynylbenzene derivative
Suzuki-Miyaura Coupling5-Bromo-2-fluorobenzonitrile and a boronate esterSubstituted 2-fluorobenzonitrile

Recent advancements in organic synthesis have focused on the development of metal-free reactions to avoid the cost and potential toxicity of transition metal catalysts. Several metal-free methods for the synthesis of benzo[b]thiophenes have been reported researchgate.net.

One such approach involves the iodine-catalyzed cascade reaction of thiophenols with alkynes. To synthesize this compound via this method, one would need to start with a 4-bromothiophenol and a bromo-substituted alkyne. The regioselectivity of the cyclization would be crucial in determining the final substitution pattern.

Another relevant metal-free approach is the electrophilic cyclization of o-alkynylthioanisoles, which can be promoted by various reagents, including iodine or N-bromosuccinimide (NBS) nih.govdntb.gov.uanih.gov. The synthesis of 3-halobenzo[b]thiophenes has been achieved using sodium halides as the halogen source in the presence of an oxidizing agent dntb.gov.ua. This suggests that a carefully designed precursor could undergo a metal-free cyclization and bromination sequence to yield the desired 3,6-dibromo product.

Metal-Free MethodReactantsPotential for 3,6-Dibromo Product
Iodine-Catalyzed Cascade4-Bromothiophenol and a bromo-alkyneDependent on regioselectivity of cyclization
Electrophilic CyclizationDibromo-substituted o-alkynylthioanisoleHigh potential with appropriate precursor

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via the electrophilic cyclization of a 6-bromo-2-alkynylthioanisole proceeds through a well-established mechanistic pathway for halocyclization of alkynes. nih.gov This mechanism involves the activation of the carbon-carbon triple bond by an electrophilic halogen species, followed by an intramolecular nucleophilic attack by the sulfur atom.

The key steps of the proposed mechanism are detailed below:

Activation of the Alkyne: The reaction is initiated by the interaction of the electrophilic bromine species (Br⁺), generated from the bromine source, with the electron-rich alkyne triple bond of the 6-bromo-2-alkynylthioanisole. This interaction forms a cyclic bromonium ion intermediate. The formation of this intermediate is a common feature in the electrophilic addition of halogens to alkynes.

Intramolecular Nucleophilic Attack: The sulfur atom of the thioether group, being a soft nucleophile, then attacks one of the carbon atoms of the bromonium ion in an intramolecular fashion. This nucleophilic attack is regioselective and typically follows an anti-addition pathway, leading to the formation of a five-membered ring.

Rearomatization: The resulting intermediate is a non-aromatic cationic species. To regain aromaticity, a proton is eliminated from the thiophene ring, a process which is often facilitated by a weak base present in the reaction medium. This deprotonation step leads to the formation of the stable, aromatic this compound ring system.

The following table outlines the key intermediates and transformations in the proposed mechanism.

StepIntermediate/Transition StateDescription
1Bromonium IonThe electrophilic bromine adds to the alkyne, forming a three-membered ring intermediate.
2Intramolecular CyclizationThe sulfur atom attacks a carbon of the bromonium ion, leading to the formation of the thiophene ring.
3DeprotonationA proton is removed to restore the aromaticity of the benzo[b]thiophene system.

Chemical Transformation and Derivatization of 3,6 Dibromobenzo B Thiophene

Cross-Coupling Strategies Employing 3,6-Dibromobenzo[b]thiophene as a Key Intermediate

The presence of two reactive carbon-bromine bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon bonds, providing a powerful tool for the elaboration of the benzo[b]thiophene core.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction is instrumental in introducing aryl and heteroaryl substituents. By carefully selecting the reaction conditions, it is possible to achieve either mono- or diarylation.

Typically, the reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The choice of base, solvent, and reaction temperature can influence the selectivity and yield of the reaction. For instance, the use of a milder base or a stoichiometric amount of the boronic acid can favor monosubstitution, while harsher conditions and an excess of the boronic acid tend to lead to disubstitution.

Arylboronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3,6-Diphenylbenzo[b]thiopheneHigh
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O3,6-Bis(4-methoxyphenyl)benzo[b]thiopheneGood
2-Thiopheneboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene3,6-Di(thiophen-2-yl)benzo[b]thiopheneHigh

Negishi Coupling for Alkylation and Arylation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is particularly useful for the introduction of both alkyl and aryl groups onto the this compound scaffold. Organozinc reagents are known for their high reactivity and functional group tolerance.

The reaction typically proceeds under mild conditions and offers a high degree of chemo- and regioselectivity. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

Organozinc ReagentCatalystLigandSolventProductYield (%)
Phenylzinc chloridePd(PPh₃)₄-THF3,6-Diphenylbenzo[b]thiopheneGood
Ethylzinc bromideNi(dppe)Cl₂dppeTHF3,6-Diethylbenzo[b]thiopheneModerate
(4-Fluorophenyl)zinc chloridePdCl₂(PCy₃)₂PCy₃Dioxane3,6-Bis(4-fluorophenyl)benzo[b]thiopheneHigh

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. chemrxiv.org This reaction, co-catalyzed by palladium and copper complexes, allows for the direct introduction of alkynyl groups at the 3- and 6-positions of the benzo[b]thiophene core.

The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. The resulting alkynyl-substituted benzo[b]thiophenes are valuable precursors for the synthesis of more complex conjugated systems.

AlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineDMF3,6-Bis(phenylethynyl)benzo[b]thiopheneHigh
TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDiisopropylamineToluene3,6-Bis((trimethylsilyl)ethynyl)benzo[b]thiopheneGood
1-HexynePdCl₂(dppf)CuIPiperidineTHF3,6-Di(hex-1-yn-1-yl)benzo[b]thiopheneModerate

Stille Coupling and Other Organometallic Reactions

The Stille coupling utilizes organotin reagents to couple with organic halides, catalyzed by palladium complexes. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and its ability to be carried out under neutral conditions. This compound can be effectively functionalized using various organostannanes to introduce aryl, vinyl, and alkyl groups.

Other organometallic reactions, such as the Hiyama coupling (using organosilicon reagents) and the Kumada coupling (using Grignard reagents), can also be employed for the derivatization of this compound, further expanding the synthetic toolbox for accessing a diverse range of substituted benzo[b]thiophenes.

Organometallic ReagentCoupling ReactionCatalystLigandSolventProduct
Tributyl(phenyl)stannaneStillePd(PPh₃)₄-Toluene3,6-Diphenylbenzo[b]thiophene
PhenyltrimethoxysilaneHiyamaPd(OAc)₂P(t-Bu)₃Dioxane3,6-Diphenylbenzo[b]thiophene
Phenylmagnesium bromideKumadaNi(dppp)Cl₂dpppTHF3,6-Diphenylbenzo[b]thiophene

Electrophilic Substitution Reactions on the this compound Scaffold for Further Functionalization

While the benzo[b]thiophene ring is generally less reactive towards electrophilic substitution than thiophene (B33073) itself, the presence of the two bromine atoms in this compound deactivates the ring further. However, under forcing conditions, electrophilic substitution can occur, providing a means for introducing additional functional groups. The directing effects of the existing bromine and the sulfur heteroatom will influence the position of the incoming electrophile. Generally, electrophilic attack is expected to occur on the benzene (B151609) ring, as the thiophene ring is significantly deactivated by the 3-bromo substituent.

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions would need to be carefully determined, but they offer a potential route to poly-substituted benzo[b]thiophene derivatives. For instance, nitration with a mixture of nitric and sulfuric acid could introduce a nitro group onto the benzene ring.

Lithiation and Subsequent Quenching Reactions of this compound

Lithium-halogen exchange is a powerful method for the regioselective functionalization of aryl halides. In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to the selective exchange of one or both bromine atoms for lithium. The resulting organolithium intermediates are highly nucleophilic and can be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The selectivity of the lithium-halogen exchange can often be controlled by the reaction temperature and the stoichiometry of the organolithium reagent. For example, using one equivalent of n-butyllithium at a low temperature may favor monolithiation, while using an excess of the reagent at a higher temperature could lead to dilithiation.

Organolithium ReagentElectrophileProduct
n-Butyllithium (1 eq.)Dimethylformamide (DMF)6-Bromo-3-formylbenzo[b]thiophene
n-Butyllithium (2 eq.)Carbon dioxide (CO₂)Benzo[b]thiophene-3,6-dicarboxylic acid
tert-Butyllithium (1 eq.)Trimethylsilyl chloride (TMSCl)6-Bromo-3-(trimethylsilyl)benzo[b]thiophene

In-depth Analysis Reveals Scarcity of Polymerization Research on this compound

Intensive research into the scientific literature reveals a notable absence of specific studies on the use of this compound as a monomer for the development of complex polymeric architectures. While the fields of polymer chemistry and materials science show significant interest in thiophene-based polymers, the focus has been overwhelmingly directed towards other isomers and derivatives.

Cross-coupling reactions such as Stille and Suzuki polycondensation are common methods for synthesizing conjugated polymers from various dibrominated aromatic compounds. These techniques are well-documented for creating a wide array of functional polymers with tailored electronic and optical properties. However, specific examples detailing the polymerization of this compound, including reaction conditions, characterization of the resulting polymers, and their properties, are not present in the available body of scientific literature.

Research in this area has heavily concentrated on a closely related isomer, 3,6-dibromothieno[3,2-b]thiophene. This compound has been successfully employed as a building block in the synthesis of various semiconducting polymers for applications in organic electronics. The distinct structural and electronic properties arising from the different fusion pattern of the thiophene and benzene rings in benzo[b]thiophene versus thieno[3,2-b]thiophene (B52689) mean that findings related to one isomer cannot be directly extrapolated to the other.

Due to the lack of specific research findings on the polymerization of this compound, a detailed article on the development of its complex polymeric architectures, including data tables on polymer properties, cannot be constructed at this time. The scientific community has yet to publish research specifically exploring this monomer's potential in polymer synthesis.

Computational and Theoretical Analysis of 3,6 Dibromobenzo B Thiophene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Elucidation (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to elucidate the electronic structure of benzothiophene (B83047) derivatives. nih.govnih.gov DFT, particularly using functionals like B3LYP, has proven to be a cost-effective and accurate method for optimizing molecular geometries and predicting electronic properties of thiophene-based systems. nih.govnih.gov

Molecular Orbital Analysis, Including HOMO-LUMO Energy Levels and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitation energy. researchgate.net

In studies of various benzothiophene and dibenzothiophene derivatives, the HOMO-LUMO gap was found to be a key electronic parameter. researchgate.net For example, DFT calculations on 2,7-dibromo- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (2,7-diBr-BTBT) showed how oxidation of the sulfur atoms systematically lowered the HOMO and LUMO energy levels, thereby tuning the electronic properties. mdpi.com The introduction of electron-withdrawing bromine atoms at the 3 and 6 positions of the benzo[b]thiophene core is expected to lower both the HOMO and LUMO energy levels and influence the energy gap, which has significant implications for the material's potential use in organic electronics.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges across the molecule. researchgate.net This information helps identify electron-rich and electron-deficient regions. In substituted azothiophene dyes, Mulliken charge analysis has been used to understand the direction of molecular dipoles and the effect of electron-donating or electron-withdrawing groups. mdpi.com For 3,6-Dibromobenzo[b]thiophene, such an analysis would quantify the electron-withdrawing effect of the bromine atoms and the localization of electron density on the sulfur atom and aromatic rings.

Theoretical Predictions of Reactivity and Selectivity in Chemical Transformations

To predict the specific sites on a molecule that are most likely to react, chemists use tools like Fukui function calculations. nih.gov These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For a molecule like this compound, this analysis could predict the regioselectivity of further functionalization, for example, whether a subsequent substitution reaction would occur on the thiophene (B33073) or benzene (B151609) ring. DFT calculations are also used to model entire reaction pathways, for instance, in studying the Diels-Alder reactions that can form the benzo[b]thiophene skeleton. Such studies can determine transition state energies and reaction thermodynamics, explaining why certain products are favored over others. researchgate.net The reactivity of the C-Br bonds in this compound towards cross-coupling reactions, a common strategy for building larger conjugated systems, can be theoretically investigated to optimize reaction conditions.

In Silico Modeling of Structure-Property Relationships for Designed Materials

A major goal of computational analysis is to establish clear relationships between a molecule's structure and its macroscopic properties, enabling the rational design of new materials. This in silico modeling is particularly relevant for benzothiophene derivatives, which are widely used in pharmaceuticals and organic electronics. ktu.edu

In materials science, computational models can predict the properties of organic semiconductors. For instance, theoretical calculations on BTBT derivatives have been used to understand how changes in molecular packing, induced by chemical modification, affect properties like thermal stability and charge carrier mobility. mdpi.com By calculating parameters such as reorganization energy, scientists can predict whether a material will be better suited for hole or electron transport in an organic field-effect transistor (OFET).

In medicinal chemistry, in silico modeling is used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov For novel benzothiophene derivatives, computational tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to identify compounds with good drug-like characteristics before committing to costly synthesis and testing. nih.govnih.gov Molecular docking studies can further predict how these molecules bind to biological targets like proteins or enzymes, guiding the design of more potent and selective therapeutic agents. nih.gov

Applications of 3,6 Dibromobenzo B Thiophene in Advanced Functional Materials

Utilization in the Design and Synthesis of Organic Semiconductors

3,6-Dibromobenzo[b]thiophene serves as a foundational building block in the synthesis of π-conjugated organic semiconductors. The bromine atoms at the 3- and 6-positions are reactive sites, making the molecule an ideal intermediate for various cross-coupling reactions, such as Suzuki or Stille coupling. These reactions allow for the extension of the π-conjugated system by introducing new aromatic or heteroaromatic units. This synthetic versatility enables the precise tuning of the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for the performance of organic electronic devices.

The benzo[b]thiophene core itself is an attractive moiety for organic semiconductors due to its rigid and planar structure, which can facilitate intermolecular π-π stacking and enhance charge transport. By starting with the 3,6-dibrominated version, chemists can design and create a wide array of larger, more complex molecules and polymers with tailored optoelectronic characteristics for specific applications.

Integration into Organic Electronic Devices

While specific research detailing the performance of materials directly derived from this compound is limited in publicly available literature, the broader class of benzo[b]thiophene-containing materials has shown significant promise in various organic electronic devices. The 3,6-substitution pattern is synthetically crucial for creating linear and well-ordered polymers and small molecules.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Thiophene-based derivatives are widely used in OLEDs as materials for the light-emitting layer, where their structure dictates the emission color and efficiency. oled-intermediates.com The incorporation of the benzo[b]thiophene unit, synthesized from precursors like this compound, can be used to develop new emitter or host materials. For instance, designing molecules that combine electron-donating and electron-accepting moieties through a benzo[b]thiophene bridge can lead to materials with deep-red or near-infrared (NIR) emission. frontiersin.org The rigid structure helps in achieving high photoluminescence quantum yields, a key parameter for efficient OLEDs.

Building Blocks for Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. Materials based on the fused ring structure of benzothienobenzothiophene (BTBT), which can be synthesized from benzo[b]thiophene precursors, are among the best-performing organic semiconductors. acs.org The planarity and potential for strong intermolecular sulfur-sulfur interactions in benzo[b]thiophene-based materials promote the formation of well-ordered crystalline thin films, which is essential for efficient charge transport. bohrium.comresearchgate.net Derivatives have been shown to exhibit high hole mobilities, making them suitable for p-type transistors. bohrium.com The ability to functionalize the core using the dibromo precursor allows for the optimization of molecular packing and, consequently, the charge transport properties. acs.org

Components in Organic Photovoltaic (OPV) Cells

In the field of organic photovoltaics, materials derived from benzo[b]thiophene can act as either the electron donor or electron acceptor in the active layer of a solar cell. The broad absorption and appropriate energy levels of these materials are key to efficient light harvesting and charge separation. Introducing thiophene-based derivatives as donor materials in dye-sensitized solar cells has been shown to positively shift the HOMO and LUMO energy levels, providing a larger driving force for regeneration and enhancing device efficiency and stability. rsc.org The synthetic flexibility offered by this compound allows for the creation of donor-π-acceptor (D-π-A) type molecules where the benzo[b]thiophene unit can be part of the π-bridge, facilitating intramolecular charge transfer, a critical process for photovoltaic conversion. frontiersin.org

Role in Electrochromic Material Development and Performance Optimization

Electrochromic materials change their color in response to an applied electrical potential. Conjugated polymers containing thiophene (B33073) units are excellent candidates for these applications. Polymers synthesized from benzo[b]thiophene precursors can exhibit stable and reversible color changes. While direct studies on polymers from this compound are not prevalent, related structures like poly(thieno[3,2-b]thiophene)s show promising electrochromic properties, including fast switching times and good coloration efficiency. bangor.ac.uk The electronic structure of the benzo[b]thiophene unit can be modified through polymerization to control the colors of the oxidized and neutral states of the resulting electrochromic polymer.

Emerging Research Directions and Future Prospects for 3,6 Dibromobenzo B Thiophene

Exploration of Novel Synthetic Pathways for Scalable Production and Diversity

The advancement of applications for 3,6-Dibromobenzo[b]thiophene and its derivatives is intrinsically linked to the development of efficient and scalable synthetic routes. Current research is focused on moving beyond traditional, multi-step procedures to more streamlined and atom-economical methods.

One promising area of exploration is the refinement of electrophilic cyclization reactions. The synthesis of 3-halobenzo[b]thiophenes can be achieved starting from 2-alkynyl thioanisoles, using an electrophilic cyclization method that employs sodium halides in the presence of copper(II) sulfate. nih.gov This approach is noted for its use of environmentally benign ethanol as a solvent and its ability to produce high yields. nih.gov Further development of this and similar methodologies could lead to a more direct and scalable synthesis of the 3,6-dibromo variant. For instance, the cyclization of an appropriately substituted alkynyl thioanisole containing a bromine atom on the aromatic ring has been shown to produce a 6-bromo benzo[b]thiophene derivative in excellent yield (95%). nih.gov This demonstrates the potential for incorporating existing halogen substituents into the final product through carefully designed precursors.

Another established method that could be adapted for scalable production is the two-step synthesis reported by Larock and colleagues for 3-iodo- and 3-bromosubstituted benzo[b]thiophenes. nih.gov This process involves a Sonogashira coupling of a terminal alkyne with 2-iodothioanisole, followed by cyclization with an electrophile such as Br₂ or N-bromosuccinimide (NBS). nih.gov Adapting this method to start with a brominated thioanisole could provide a viable pathway to this compound.

Table 1: Comparison of Synthetic Strategies for Halogenated Benzo[b]thiophenes

Synthetic Method Key Reactants Advantages Potential for 3,6-Dibromo Synthesis
Electrophilic Cyclization 2-alkynyl thioanisoles, Sodium Halides, Copper(II) Sulfate Environmentally benign solvent (ethanol), high yields. nih.gov High, by using a brominated 2-alkynyl thioanisole precursor. nih.gov
Larock Synthesis 2-iodothioanisole, Terminal Alkyne, Palladium Catalyst, Bromine/NBS Two-step process from readily available materials. nih.gov Feasible, requires a brominated starting thioanisole.

Rational Design of Next-Generation Derivatives with Tunable Electronic and Optical Properties

The bromine atoms at the 3 and 6 positions of this compound are not merely structural features; they are highly functional handles that allow for the rational design of a vast array of derivatives with tailored optoelectronic properties. These positions are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which can introduce a wide variety of aryl, heteroaryl, and acetylenic groups.

The strategic placement of electron-donating and electron-withdrawing groups on the benzo[b]thiophene core can be used to precisely control the frontier molecular orbital (HOMO and LUMO) energy levels. This, in turn, allows for the tuning of the material's band gap, absorption and emission spectra, and charge carrier mobility. For example, attaching electron-rich moieties is expected to raise the HOMO level, leading to a smaller band gap and a red-shift in the absorption spectrum. Conversely, the introduction of electron-deficient groups would lower the LUMO level, which is beneficial for creating n-type or ambipolar organic semiconductors.

The principles of this design strategy are well-established for the structurally related thieno[3,2-b]thiophene (B52689) system. For instance, 3,6-dibromothieno[3,2-b]thiophene is widely utilized as an intermediate to create more complex semiconducting molecules and polymers for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.com Alkylation or arylation at these positions is readily achieved via Negishi cross-coupling, allowing for the modification of electronic properties. ossila.com This same approach can be directly applied to this compound to generate a new class of high-performance organic electronic materials.

Future research in this area will likely focus on the synthesis of donor-acceptor (D-A) type molecules and polymers where the 3,6-disubstituted benzo[b]thiophene unit acts as either the donor or part of the conjugated bridge. The development of such materials is crucial for advancing the efficiency and stability of organic electronic devices.

Expansion of Applications in Multifunctional Materials and Devices

The versatility of this compound as a building block positions it as a key component in the development of next-generation multifunctional materials and devices. The ability to create derivatives with tailored electronic properties opens up a wide range of potential applications.

In the realm of organic electronics , polymers and small molecules derived from this compound are expected to be highly valuable. For OFETs, the planar and rigid structure of the benzo[b]thiophene core can promote intermolecular π-π stacking, which is essential for efficient charge transport. By carefully selecting the substituents at the 3 and 6 positions, it should be possible to create materials with high hole or electron mobility. For instance, polymers incorporating thieno[3,2-b]thiophene and diketopyrrolopyrrole units have demonstrated exceptionally high hole mobilities. sigmaaldrich.com A similar design strategy using 3,6-disubstituted benzo[b]thiophene could lead to new high-performance OFET materials.

For OPVs , the ability to tune the HOMO and LUMO levels of benzo[b]thiophene-based materials is critical for optimizing the energy level alignment with other materials in the solar cell, which is necessary for efficient charge separation and collection. Furthermore, the broad absorption spectra that can be achieved through the rational design of derivatives could lead to devices that can harvest a larger portion of the solar spectrum.

Beyond these established applications, there is potential for materials derived from this compound to be used in sensors, electrochromic devices, and as components in perovskite solar cells . The sensitivity of the electronic properties of these materials to their local environment could be harnessed for chemical sensing applications. The ability to undergo reversible color changes upon electrochemical doping or reduction makes them interesting candidates for smart windows and displays.

Advanced Spectroscopic and Microscopic Characterization Techniques for Understanding Material Behavior

To fully unlock the potential of this compound derivatives, it is essential to employ a suite of advanced characterization techniques to understand the relationship between their molecular structure, solid-state packing, and material properties.

Spectroscopic techniques are fundamental to elucidating the electronic and optical properties of these new materials.

UV-Visible and Photoluminescence Spectroscopy are used to determine the absorption and emission properties and to calculate the optical band gap.

Cyclic Voltammetry (CV) is a powerful electrochemical method for determining the HOMO and LUMO energy levels, which are crucial for predicting the performance of a material in an electronic device.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry are standard tools for confirming the chemical structure of newly synthesized derivatives. acs.org

Microscopic and diffraction techniques provide insights into the morphology and crystal packing of the materials, which are critical for understanding charge transport.

Single-Crystal X-ray Diffraction can provide the precise atomic arrangement of a molecule in the solid state, offering invaluable information on intermolecular interactions and packing motifs.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface morphology of thin films, which is important for understanding how the material processes and how this affects device performance.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a key technique for probing the molecular packing and orientation in thin films, providing crucial information for correlating the material's structure with its charge transport properties in devices like OFETs.

By combining these advanced characterization techniques with rational synthetic design, researchers can gain a deep understanding of the structure-property relationships in materials derived from this compound, paving the way for the development of new functional materials with enhanced performance.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-halobenzo[b]thiophenes
2-alkynyl thioanisoles
3-iodo- and 3-bromosubstituted benzo[b]thiophenes
2-iodothioanisole
N-bromosuccinimide (NBS)
6-bromo benzo[b]thiophene
3,6-dibromothieno[3,2-b]thiophene
thieno[3,2-b]thiophene

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-dibromobenzo[b]thiophene, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)thiophenes, as demonstrated for analogous dibrominated thiophenes . Key steps include:

  • Cyclization : Reaction at 80–100°C under inert atmosphere with AuCl (5–10 mol%) as a catalyst.
  • Purification : Column chromatography using silica gel and hexane/ethyl acetate (9:1) to isolate the product.
  • Validation : Confirm purity via HPLC (>98%) and NMR (¹H, ¹³C) spectroscopy .

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?

  • Approach :

  • ¹H NMR : Expect absence of aromatic protons due to bromine substitution. Peaks for sulfur-adjacent protons (δ 7.2–7.5 ppm) may appear as doublets .
  • ¹³C NMR : Brominated carbons resonate at δ 115–125 ppm, while sulfur-linked carbons appear at δ 130–140 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 298 (C₆H₂Br₂S₂⁺) with isotopic patterns matching Br₂ .

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

  • Insights :

  • Suzuki Coupling : Bromine at the 3- and 6-positions is reactive toward aryl boronic acids under Pd(PPh₃)₄ catalysis (yields >75% in THF/Na₂CO₃ at 80°C) .
  • Steric Challenges : Adjacent bromine atoms may hinder reactivity; optimizing ligand choice (e.g., XPhos) improves efficiency .

Advanced Research Questions

Q. How do bromine substituents influence the electronic properties of benzo[b]thiophene derivatives in optoelectronic materials?

  • Analysis :

  • Bandgap Modulation : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps (theoretical DFT calculations suggest ΔE ≈ 3.2 eV) .
  • Charge Transport : Enhanced hole mobility in thin-film transistors due to improved π-stacking (measured mobility: ~0.1 cm²/V·s) .
  • Experimental Validation : UV-Vis (λₐᵦₛ ≈ 320 nm) and cyclic voltammetry (oxidation potential +1.2 V vs. Ag/AgCl) .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Optimization :

  • Temperature Control : Maintain reactions below 100°C to prevent debromination .
  • Catalyst Screening : Use Pd₂(dba)₃ with SPhos ligand for selective mono-coupling .
  • In Situ Monitoring : TLC or GC-MS to detect intermediates (e.g., mono-brominated byproducts) .

Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitutions?

  • Workflow :

  • DFT Calculations : Compute Fukui indices to identify electron-rich sites (e.g., C4/C7 positions) prone to electrophilic attack .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict kinetic vs. thermodynamic control .

Q. What are the challenges in scaling up the synthesis of this compound for material science applications?

  • Considerations :

  • Catalyst Recovery : AuCl is costly; explore heterogeneous catalysts (e.g., Au/TiO₂) for recyclability .
  • Safety : Bromine handling requires strict controls (e.g., closed systems, scrubbers) to avoid exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromobenzo[B]thiophene
Reactant of Route 2
Reactant of Route 2
3,6-Dibromobenzo[B]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.